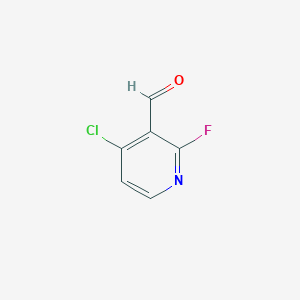

4-Chloro-2-fluoronicotinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOHTQAJLZPNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704600 | |

| Record name | 4-Chloro-2-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232432-20-0 | |

| Record name | 4-Chloro-2-fluoro-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1232432-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-fluoropyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-fluoronicotinaldehyde: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-fluoronicotinaldehyde, a halogenated pyridine derivative, has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique electronic properties and strategically positioned reactive sites—the aldehyde, chloro, and fluoro groups—render it a versatile precursor for the synthesis of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic and purification protocols, and an in-depth exploration of its application in the development of targeted therapeutics, with a particular focus on kinase inhibitors.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound, with the chemical formula C₆H₃ClFNO, is a crystalline solid that serves as a key intermediate in the synthesis of a variety of pharmacologically active molecules.[1] The strategic placement of an electron-withdrawing fluorine atom at the 2-position, a chloro group at the 4-position, and an aldehyde at the 3-position of the pyridine ring creates a unique pattern of reactivity, enabling selective and diverse chemical transformations. This strategic substitution is crucial for its utility in constructing complex molecular architectures, particularly in the field of drug discovery.

The presence of multiple reactive sites allows for a range of chemical modifications, including nucleophilic substitution of the chlorine atom, reactions involving the aldehyde group (such as reductive amination and condensations), and palladium-catalyzed cross-coupling reactions. This versatility has made this compound a valuable tool for medicinal chemists aiming to develop novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling and storage.

| Property | Value | Source |

| CAS Number | 1232432-20-0 | [1][2] |

| Alternative CAS Number | 1060809-21-3 (for 2-Chloro-4-fluoropyridine-3-carbaldehyde) | [3][4][5] |

| Molecular Formula | C₆H₃ClFNO | [1][3] |

| Molecular Weight | 159.55 g/mol | [1][3] |

| Appearance | Brown solid | [1] |

| Boiling Point | 235.0 ± 35.0 °C (Predicted) | [1] |

| Density | 1.444 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | -0.51 ± 0.10 (Predicted) | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Note: Some physical properties are predicted and should be confirmed experimentally.

Synthesis and Purification

The most efficient and regioselective synthesis of this compound involves the directed ortho-metalation (DoM) of 2-chloro-4-fluoropyridine followed by formylation.[3]

Synthetic Pathway: Directed Ortho-Metalation and Formylation

The synthesis proceeds via a lithiation-formylation sequence. 2-Chloro-4-fluoropyridine is treated with a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures.[3] The LDA selectively deprotonates the pyridine ring at the 3-position, which is the most acidic proton due to the directing effects of the adjacent chloro and fluoro groups. The resulting lithiated intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.[3]

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Materials:

-

2-Chloro-4-fluoropyridine

-

Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Eluent for column chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4-fluoropyridine in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

-

Cool the solution to between -23 °C and -15 °C using a suitable cooling bath (e.g., a dry ice/acetone bath).

-

Slowly add the LDA solution dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature is maintained within the specified range.

-

After the addition is complete, stir the reaction mixture at the same low temperature for a specified period to ensure complete lithiation.

-

Add anhydrous DMF dropwise to the reaction mixture, again maintaining the low temperature.

-

After the addition of DMF, allow the reaction to proceed at the low temperature for a set time.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while the mixture is still cold.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol: Column Chromatography and Recrystallization

The crude this compound is typically purified by flash column chromatography on silica gel.[6]

Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is commonly used. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis of the crude product.

Recrystallization: For further purification, recrystallization can be performed. The choice of solvent is critical and depends on the solubility of the compound and its impurities. A solvent pair, such as ethanol-water or acetone-hexane, may be effective.[7] The general principle is to dissolve the compound in a minimal amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.[8][9]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The aldehyde proton will appear as a singlet at a downfield chemical shift (typically around 10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the six carbon atoms in the molecule. The aldehyde carbon will have a characteristic chemical shift in the range of 185-200 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

A strong C=O stretching vibration for the aldehyde group, typically in the region of 1700-1720 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aldehyde protons.

-

C-Cl and C-F stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (159.54 g/mol ).[3] The fragmentation pattern will be influenced by the presence of the halogen atoms and the aldehyde group.[12][13][14][15]

Chemical Reactivity and Applications in Drug Discovery

The unique arrangement of functional groups in this compound provides a platform for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex drug molecules.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for introducing diversity into molecular scaffolds. Common reactions include:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethylpyridines.[16][17][18][19][20]

-

Condensation Reactions: Reactions with active methylene compounds or other nucleophiles to form α,β-unsaturated systems or other complex structures.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles, such as amines, thiols, and alkoxides. This reaction is a cornerstone for building diversity around the pyridine core.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids, to form carbon-carbon bonds.[21][22][23][24][25] This allows for the introduction of aryl or heteroaryl substituents at the 4-position.

Caption: Key reactions of this compound.

Application in the Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. In particular, it has been implicated as a key intermediate in the synthesis of Aurora kinase inhibitors.

Case Study: Aurora Kinase Inhibitors Aurora kinases are a family of serine/threonine kinases that play a critical role in cell division. Their overexpression is linked to various cancers, making them attractive targets for drug development. Several potent and selective Aurora kinase inhibitors have been developed, and the synthesis of some of these compounds utilizes building blocks derived from this compound. For example, the pyrimidobenzazepine scaffold, found in the potent and selective Aurora A inhibitor Alisertib (MLN8237), can be constructed using intermediates derived from related halogenated pyridines.[26][27] The aldehyde group of this compound can be used to construct the pyrimidine ring, while the chloro group can be a site for further modification or for forming key interactions within the kinase active site.

Safety, Handling, and Disposal

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[28][29]

-

Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[28][29]

-

Avoid inhalation of dust or vapors.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place, under an inert atmosphere.[1][28][29]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.[28][29][30]

-

Contaminated materials should be treated as hazardous waste.[28][30]

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of reactive functional groups allows for a wide range of chemical transformations, enabling the efficient construction of complex molecular scaffolds. Its demonstrated utility in the synthesis of kinase inhibitors highlights its importance in the development of targeted therapeutics. This guide provides a foundational understanding of the properties, synthesis, and applications of this key building block, serving as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

- 1. This compound CAS#: 1232432-20-0 [m.chemicalbook.com]

- 2. This compound | 1232432-20-0 [chemicalbook.com]

- 3. 2-Chloro-4-fluoropyridine-3-carbaldehyde|CAS 1060809-21-3 [benchchem.com]

- 4. 1060809-21-3 2-CHLORO-4-FLUORO-PYRIDINE-3-CARBALDEHYDE [chemsigma.com]

- 5. 2-chloro-4-fluoropyridine-3-carbaldehyde | CAS#:1060809-21-3 | Chemsrc [chemsrc.com]

- 6. rsc.org [rsc.org]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. This compound(1232432-20-0) 1H NMR [m.chemicalbook.com]

- 11. 1232432-20-0|this compound|BLD Pharm [bldpharm.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. youtube.com [youtube.com]

- 16. web.mnstate.edu [web.mnstate.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 22. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Suzuki Coupling [organic-chemistry.org]

- 25. tcichemicals.com [tcichemicals.com]

- 26. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Alisertib | C27H20ClFN4O4 | CID 24771867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. EHSO Manual 2025-2026 - Chemical Hazards [labman.ouhsc.edu]

- 29. cams.ksu.edu.sa [cams.ksu.edu.sa]

- 30. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 4-Chloro-2-fluoronicotinaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

This technical guide provides an in-depth overview of 4-Chloro-2-fluoronicotinaldehyde, a key heterocyclic building block in modern medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, physicochemical properties, a robust synthesis protocol, and its emerging applications, particularly in the development of targeted therapeutics.

Core Identification and Molecular Structure

This compound, a substituted pyridine derivative, is a compound of significant interest for synthetic and medicinal chemists. Its unique arrangement of a chloro, a fluoro, and an aldehyde group on the pyridine ring offers a versatile scaffold for the synthesis of complex molecular architectures.

CAS Number: 1232432-20-0[1][2][3][4][5][6]

Molecular Formula: C₆H₃ClFNO[4]

Molecular Weight: 159.55 g/mol [4]

Synonyms: 4-Chloro-2-fluoropyridine-3-carbaldehyde

The structural arrangement of substituents on the pyridine ring is crucial for its reactivity and utility as a synthetic intermediate. The electron-withdrawing nature of the chlorine and fluorine atoms, combined with the reactive aldehyde functionality, makes it a valuable precursor for a variety of chemical transformations.

Molecular Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be considered as estimates.

| Property | Value | Source |

| Physical State | Solid | [1] |

| Color | Brown | [1] |

| Boiling Point | 235.0 ± 35.0 °C (Predicted) | [1] |

| Density | 1.444 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | -0.51 ± 0.10 (Predicted) | [1] |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [1] |

Synthesis Protocol: A Field-Proven Methodology

The synthesis of this compound can be achieved through a regioselective formylation of 4-chloro-2-fluoropyridine. The following protocol is based on established methodologies for the synthesis of related pyridine aldehydes and offers a reliable route to the target compound.

Reaction Scheme:

Figure 1: Synthesis workflow for this compound.

Step-by-Step Methodology:

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is assembled. The system is purged with dry nitrogen to ensure an inert atmosphere.

-

Dissolution of the Starting Material: 4-chloro-2-fluoropyridine is dissolved in anhydrous tetrahydrofuran (THF) and the solution is cooled to -78°C using a dry ice/acetone bath.

-

Deprotonation: A solution of lithium diisopropylamide (LDA) in THF is added dropwise to the cooled solution of 4-chloro-2-fluoropyridine via the dropping funnel, maintaining the temperature at -78°C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete deprotonation at the 3-position of the pyridine ring.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture at -78°C. The reaction is allowed to stir at this temperature for an additional 1-2 hours.

-

Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Applications in Drug Discovery: A Versatile Scaffold for Kinase Inhibitors

Halogenated heterocyclic compounds are privileged scaffolds in medicinal chemistry due to their ability to form specific interactions with biological targets and modulate the physicochemical properties of drug candidates. This compound serves as a valuable intermediate in the synthesis of potent and selective inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases.

The aldehyde group provides a reactive handle for the introduction of various side chains and pharmacophores through reactions such as reductive amination, Wittig reactions, and condensations. The chloro and fluoro substituents can influence the binding affinity, metabolic stability, and cell permeability of the final compounds.

Illustrative Signaling Pathway Involvement:

While specific drugs derived directly from this compound are not yet widely reported in the public domain, its structural motifs are present in numerous kinase inhibitors that target critical signaling pathways in cancer, such as the MAPK/ERK pathway. The discovery of GDC-0994, an ERK1/2 inhibitor, highlights the importance of substituted pyridinone scaffolds, which can be accessed from intermediates like this compound[7].

Figure 2: The MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Spectroscopic Data and Characterization

Comprehensive characterization of this compound is essential for its use in synthesis. While a full experimental dataset is not publicly available, commercial suppliers often provide access to NMR, IR, and MS data upon request.[5][8] Based on the structure, the expected spectroscopic features are as follows:

-

¹H NMR: The spectrum would be expected to show two aromatic protons on the pyridine ring and a downfield singlet for the aldehyde proton. The coupling patterns and chemical shifts of the aromatic protons would be influenced by the chloro and fluoro substituents.

-

¹³C NMR: The spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule, including a characteristic signal for the carbonyl carbon of the aldehyde group at a downfield chemical shift.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1700-1720 cm⁻¹. Other characteristic bands would include C-H stretching and bending vibrations of the aromatic ring and the C-Cl and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (159.55 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with potential applications in drug discovery. Its unique combination of functional groups provides a platform for the development of novel therapeutics, particularly in the area of kinase inhibition. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field.

References

- 1. This compound CAS#: 1232432-20-0 [m.chemicalbook.com]

- 2. This compound | 1232432-20-0 [chemicalbook.com]

- 3. This compound | 1232432-20-0 [amp.chemicalbook.com]

- 4. 前衍化学网_化工原料医药中间体化学试剂买卖平台 [m.biochemsafebuy.com]

- 5. 1232432-20-0|this compound|BLD Pharm [bldpharm.com]

- 6. This compound - CAS:1232432-20-0 - Sunway Pharm Ltd [3wpharm.com]

- 7. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound(1232432-20-0) 1H NMR [m.chemicalbook.com]

Unveiling the Molecular Signature: A Spectroscopic Guide to 4-Chloro-2-fluoronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Chloro-2-fluoronicotinaldehyde

This compound belongs to the substituted pyridine family, a class of heterocyclic compounds of immense interest in drug discovery. The unique arrangement of a reactive aldehyde group and two halogen substituents (chloro and fluoro) on the pyridine ring makes it a versatile intermediate for the synthesis of a wide array of more complex molecules with potential biological activity. Accurate spectroscopic characterization is paramount for ensuring the purity and structural integrity of this starting material and its subsequent derivatives.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. The predicted NMR spectra for this compound are based on the analysis of substituent effects on the pyridine ring.

Experimental Protocol (Standard):

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also recommended to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Spectral Data:

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the two pyridine ring protons and the aldehyde proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.2 | s | - | H-7 (Aldehyde) |

| ~8.4 | d | ~5 | H-6 |

| ~7.5 | d | ~5 | H-5 |

Causality Behind Predictions:

-

Aldehyde Proton (H-7): The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and will appear as a singlet far downfield.

-

Pyridine Protons (H-5 and H-6): The two protons on the pyridine ring will appear as doublets due to coupling with each other. The electron-withdrawing effects of the chlorine, fluorine, and aldehyde groups will shift these protons downfield compared to unsubstituted pyridine. The exact chemical shifts are influenced by the combined electronic effects of all substituents.

Predicted ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~188 | C-7 (Aldehyde Carbonyl) |

| ~160 (d, ¹JC-F ≈ 240 Hz) | C-2 |

| ~155 | C-6 |

| ~145 | C-4 |

| ~125 | C-5 |

| ~120 | C-3 |

Causality Behind Predictions:

-

Carbonyl Carbon (C-7): The aldehyde carbonyl carbon will be the most downfield signal.

-

Fluorine-Coupled Carbon (C-2): The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹JC-F).

-

Other Aromatic Carbons: The chemical shifts of the other pyridine ring carbons are influenced by the inductive and mesomeric effects of the substituents.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the aldehyde and the substituted pyridine ring.

Experimental Protocol (Standard):

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Predicted IR Absorption Bands:

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850 and ~2750 | Medium, Sharp | C-H stretch of the aldehyde |

| ~1710 | Strong, Sharp | C=O stretch of the aldehyde |

| ~1600-1450 | Medium to Strong | C=C and C=N stretching vibrations of the pyridine ring |

| ~1250-1000 | Strong | C-F stretch |

| Below 850 | Medium to Strong | C-Cl stretch |

Causality Behind Predictions:

-

Aldehyde Group: The characteristic C=O stretch of an aromatic aldehyde appears around 1710 cm⁻¹. The two weak bands for the aldehyde C-H stretch are also diagnostic.[1]

-

Pyridine Ring: The aromatic C=C and C=N stretching vibrations will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

-

C-F and C-Cl Bonds: The carbon-halogen stretching vibrations will appear in the fingerprint region of the spectrum. The C-F stretch is typically strong and found at higher wavenumbers than the C-Cl stretch.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol (Standard):

-

Ionization Method: Electron Impact (EI) is a common method for this type of molecule.

-

Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

Predicted Mass Spectral Data:

The molecular formula of this compound is C₆H₃ClFNO, with a monoisotopic mass of 158.99 g/mol .

| Predicted m/z | Relative Abundance | Assignment |

| 159/161 | High | [M]⁺˙ (Molecular ion peak with ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) |

| 130/132 | Medium | [M-CHO]⁺˙ |

| 102 | Medium | [M-CHO-Cl]⁺ |

Causality Behind Predictions:

-

Molecular Ion Peak: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[2]

-

Fragmentation Pattern: Under EI conditions, the molecule is expected to fragment through the loss of the formyl radical (-CHO) and the chlorine atom. The stability of the resulting pyridine cation will influence the fragmentation pathway.

Visualizing the Molecular Structure and Fragmentation

To further aid in the understanding of the molecular structure and its behavior in mass spectrometry, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Predicted major fragmentation pathway in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By understanding the expected NMR chemical shifts and coupling constants, the characteristic IR absorption bands, and the likely mass spectral fragmentation patterns, researchers can confidently identify and assess the purity of this important synthetic intermediate. The principles outlined here can also be applied to the characterization of related substituted pyridine derivatives. It is strongly recommended that this predicted data be confirmed with experimental analysis upon availability of the compound.

References

Solubility and Stability of 4-Chloro-2-fluoronicotinaldehyde: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Chloro-2-fluoronicotinaldehyde is a key heterocyclic building block in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its utility in complex synthetic pathways is critically dependent on its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive analysis of the solubility and stability profile of this compound. It outlines detailed experimental protocols for characterization, discusses potential degradation pathways, and offers field-proven insights into handling and storage, enabling researchers to optimize its use in discovery and development workflows.

Core Physicochemical Profile

This compound is a halogenated pyridine derivative featuring an aldehyde functional group. This substitution pattern imparts a unique electronic character that influences its reactivity, solubility, and stability. The electron-withdrawing nature of the fluorine and chlorine atoms, combined with the aldehyde group, makes the pyridine ring susceptible to specific chemical transformations.

A summary of its fundamental properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1232432-20-0 | [2][3] |

| Molecular Formula | C₆H₃ClFNO | [2][4] |

| Molecular Weight | 159.55 g/mol | [2][3][4] |

| Physical Form | Brown Solid | [2] |

| Predicted Boiling Point | 235.0 ± 35.0 °C | [2][4] |

| Predicted Density | 1.444 ± 0.06 g/cm³ | [2][4] |

| Recommended Storage | 2-8°C under inert gas (Nitrogen/Argon) or Freezer (-20°C) | [1][2][4] |

The recommended storage conditions strongly suggest that the compound may be sensitive to atmospheric conditions, moisture, or ambient temperatures, a critical consideration for long-term sample integrity.[1][2][4]

Solubility Characterization

Understanding the solubility of a synthetic intermediate is paramount for reaction setup, purification, and formulation development. While specific quantitative data for this compound is not widely published, its structural features—a polar aldehyde group on a relatively nonpolar halogenated aromatic ring—suggest moderate solubility in many common organic solvents and limited solubility in aqueous media. For instance, a related compound, 4-Chloro-2-fluorobenzeneboronic acid, is noted to be insoluble in water.[5]

Predictive Solubility Analysis

-

Organic Solvents: The presence of the aromatic ring and halogens suggests solubility in solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Tetrahydrofuran (THF). The polar aldehyde may allow for solubility in more polar organic solvents like Acetonitrile (ACN), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO).[6]

-

Aqueous Solvents: Solubility in water is expected to be low due to the hydrophobic nature of the chloro- and fluoro-substituted pyridine ring. Solubility may be slightly enhanced at lower pH where the pyridine nitrogen could be protonated, but the compound's stability must be considered.

Experimental Protocol: Kinetic Solubility Assessment via Shake-Flask Method

This protocol provides a standardized approach to determine the solubility of this compound in a range of solvents relevant to drug discovery and development.

Causality: The shake-flask method is a "gold standard" for solubility determination, ensuring that equilibrium is reached between the solid-state compound and the solvent.[7] Analysis by a concentration-dependent technique like HPLC-UV allows for precise quantification.

Protocol Steps:

-

Preparation: Prepare stock solutions of this compound in a highly soluble solvent like DMSO (e.g., 10 mg/mL).

-

Solvent Addition: Add an excess of the solid compound (approx. 2-5 mg) to a series of 1.5 mL glass vials.

-

Solvent Dispensing: To each vial, add 1 mL of the test solvent (e.g., Water, PBS pH 7.4, 0.1N HCl, Methanol, Acetonitrile, THF, Ethyl Acetate, Toluene).

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Sample Dilution & Analysis: Carefully remove an aliquot of the supernatant, ensuring no solid is disturbed. Dilute the supernatant with a suitable mobile phase and analyze by a validated HPLC-UV method against a calibration curve to determine the concentration. High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of such polar compounds.[8]

Anticipated Solubility Profile

The expected solubility based on structural analogs is summarized below.

| Solvent System | Predicted Solubility Category | Rationale |

| Aqueous Buffers (pH 5-8) | Low (< 0.1 mg/mL) | Predominantly hydrophobic character of the substituted ring. |

| Methanol, Ethanol | Moderate (1-10 mg/mL) | Polarity is suitable for interaction with the aldehyde group. |

| Acetonitrile (ACN) | Moderate to High (>10 mg/mL) | Aprotic polar solvent capable of dissolving a wide range of compounds.[6] |

| Dichloromethane (DCM) | High (> 20 mg/mL) | Effective solvent for many aromatic and halogenated compounds.[9] |

| Dimethyl Sulfoxide (DMSO) | Very High (> 50 mg/mL) | Highly polar aprotic solvent, excellent for creating concentrated stock solutions.[6] |

Workflow for Solubility Determination

Caption: Experimental workflow for shake-flask solubility assessment.

Chemical Stability Profile

The stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute. Forced degradation studies are essential to identify potential degradation pathways, develop stability-indicating analytical methods, and determine appropriate storage and handling conditions.[10]

Hydrolytic Stability (pH Dependence)

Causality: The compound's stability in aqueous media is likely pH-dependent. Under alkaline conditions, many pesticides and halogenated aromatics undergo alkaline hydrolysis.[11] The chloro-substituent at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution, which could be facilitated by hydroxide ions at high pH. Aqueous solutions of similar compounds are often most stable in a slightly acidic to neutral pH range of 5 to 7.[12]

Protocol:

-

Prepare solutions of the compound (e.g., 0.1 mg/mL) in various aqueous buffers: 0.1N HCl (acidic), pH 7.4 PBS (neutral), and 0.1N NaOH (basic).

-

Incubate samples at a controlled temperature (e.g., 50°C) to accelerate degradation.

-

Include control samples wrapped in foil to protect from light.

-

At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw aliquots.

-

Immediately quench any reaction by neutralizing the sample (e.g., add an equivalent amount of base to the acidic sample and vice-versa) and/or diluting in the mobile phase.

-

Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to profile any degradation products.

Photostability

Causality: Many aromatic compounds absorb UV radiation and can undergo photodegradation. International guidelines (ICH Q1B) provide standardized conditions for photostability testing to ensure consistent and comparable data.[10][13]

Protocol:

-

Expose solid powder and a solution (e.g., in acetonitrile) of the compound to a calibrated light source.

-

Per ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter of near UV energy.[10][13]

-

Use a light source that mimics the D65/ID65 emission standards, or a combination of cool white fluorescent and near UV lamps.[13]

-

Simultaneously, expose control samples protected from light (e.g., wrapped in aluminum foil) under the same temperature and humidity conditions to assess the contribution of thermal degradation.

-

Analyze the exposed and control samples by HPLC to quantify the loss of the parent compound and the formation of photoproducts.

Thermal Stability

Causality: The recommended refrigerated storage suggests potential for thermal degradation.[2] Assessing stability at elevated temperatures, both in solid form and in solution, is crucial for defining acceptable handling and shipping conditions. Thermogravimetric analysis (TGA) is a valuable technique for evaluating the thermal stability and volatility of materials.[14]

Protocol:

-

Solid State: Place a known amount of the solid compound in open and closed vials and store them in ovens at elevated temperatures (e.g., 40°C, 60°C, 80°C) with and without humidity control.

-

Solution State: Prepare a solution of the compound in a relevant, high-boiling-point solvent (e.g., DMSO or DMF) and incubate at similar elevated temperatures.

-

At various time points, remove samples and allow them to cool to room temperature.

-

Dissolve the solid samples and dilute the solution samples appropriately for HPLC analysis.

Oxidative Stability

Causality: The aldehyde functional group is susceptible to oxidation, typically forming a carboxylic acid. This is a common degradation pathway for many aldehyde-containing pharmaceuticals. The reaction of related compounds with hydrogen peroxide has been shown to be a primary degradation pathway.[15]

Protocol:

-

Prepare a solution of the compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

-

Add a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubate the solution at room temperature, protected from light.

-

Monitor the reaction by HPLC at regular intervals (e.g., 0, 2, 4, 8, 24 hours) to track the disappearance of the parent peak and the emergence of new peaks.

Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is the cornerstone of any stability study. The method must be able to separate the intact parent compound from all process impurities and degradation products.

Stability-Indicating HPLC-UV Method

-

Instrumentation: HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a versatile starting point.

-

Mobile Phase: A gradient elution is recommended to resolve compounds with different polarities.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient: Start with a high percentage of A, ramping up to a high percentage of B to elute more hydrophobic compounds, followed by re-equilibration.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 254 nm or 270 nm).

-

Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The key is to demonstrate that all degradation products are resolved from the parent peak.

Identification of Degradants by LC-MS/MS

Causality: While HPLC-UV can quantify degradation, it does not identify the new chemical structures. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for this purpose.[16]

Protocol:

-

Analyze stressed samples using the developed HPLC method coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution mass data).

-

Obtain the accurate mass of the parent ion and any new peaks that appear in the chromatogram.

-

Use the accurate mass to predict the elemental composition of the degradants.

-

Perform tandem MS (MS/MS) to fragment the degradant ions. The resulting fragmentation pattern provides structural information that can be used to elucidate the chemical structure of the degradation product.[16]

Potential Degradation Pathways

Based on the chemical structure and established degradation mechanisms of related compounds, two primary degradation pathways are proposed for this compound.

-

Oxidation: The aldehyde group is a prime target for oxidation, especially under oxidative stress (H₂O₂) or potentially through autoxidation upon long-term exposure to air. This would yield 4-Chloro-2-fluoronicotinic acid .

-

Hydrolysis: The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution by hydroxide ions, particularly under basic conditions. This would result in the formation of 4-Hydroxy-2-fluoronicotinaldehyde . Microbial degradation of similar chlorobenzene compounds also proceeds via hydroxylation.[17]

Caption: Proposed primary degradation pathways.

Summary and Recommendations

This guide provides a framework for thoroughly characterizing the solubility and stability of this compound. The data generated from these studies is crucial for its effective use in research and development.

| Parameter | Key Consideration | Recommendation |

| Solubility | Limited aqueous solubility; good solubility in polar aprotic and chlorinated organic solvents. | Use solvents like DMSO or DMF for stock solutions. For reactions, consider ACN, THF, or DCM. Avoid purely aqueous systems without co-solvents. |

| Handling | Compound is an irritant and potentially air-sensitive.[18][19] | Handle in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses).[18] Use non-sparking tools.[20] |

| Storage | Prone to degradation at ambient temperatures and potentially by air/light. | Store long-term at 2-8°C or -20°C under an inert atmosphere (argon or nitrogen) and protected from light. [1][2][4] |

| Stability | Susceptible to degradation under basic, oxidative, and potentially photolytic conditions. | Avoid strongly basic conditions in reaction and workup steps. Protect solutions from prolonged light exposure. Degas solvents to minimize oxidative degradation if necessary. |

| Formulation | For in-vitro or in-vivo studies, formulation will be challenging due to low aqueous solubility. | Consider formulation strategies such as co-solvent systems, cyclodextrin complexation, or lipid-based formulations to improve aqueous dispersibility. |

By adhering to these protocols and recommendations, researchers can ensure the integrity of this compound and generate reliable, reproducible results in their synthetic and developmental programs.

References

- 1. lookchem.com [lookchem.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. This compound - CAS:1232432-20-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound CAS#: 1232432-20-0 [m.chemicalbook.com]

- 5. 4-Chloro-2-fluorobenzeneboronic acid, 97%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 10. database.ich.org [database.ich.org]

- 11. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]

- 12. healthynewbornnetwork.org [healthynewbornnetwork.org]

- 13. ema.europa.eu [ema.europa.eu]

- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 15. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Chlorobenzene Degradation Pathway [eawag-bbd.ethz.ch]

- 18. chemicalbook.com [chemicalbook.com]

- 19. fishersci.ie [fishersci.ie]

- 20. chemicalbook.com [chemicalbook.com]

potential reactivity and reaction mechanisms of 4-Chloro-2-fluoronicotinaldehyde

An In-Depth Technical Guide to the Reactivity and Reaction Mechanisms of 4-Chloro-2-fluoronicotinaldehyde

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its unique electronic architecture, characterized by an electron-deficient pyridine ring substituted with two distinct halogen atoms and a reactive aldehyde moiety, renders it a versatile synthetic intermediate. The strategic positioning of the electron-withdrawing nitrogen atom, chloro, and fluoro groups activates the molecule for a range of chemical transformations. This guide provides an in-depth analysis of the core reactivity of this compound, focusing on its reaction mechanisms, field-proven experimental insights, and its application in the synthesis of complex pharmaceutical scaffolds.

Introduction: The Molecular Architecture and Synthetic Value

This compound (CAS No: 1232432-20-0) is a solid, brown-colored compound with the molecular formula C₆H₃ClFNO.[1] Its structure is built upon a pyridine core, which is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of three electron-withdrawing groups: a formyl group (-CHO) at the 3-position, a fluorine atom at the 2-position, and a chlorine atom at the 4-position.

This specific arrangement of functional groups dictates the molecule's reactivity profile:

-

The Aldehyde Group: Serves as a versatile handle for transformations such as oxidation, reduction, and carbon-carbon bond formation via condensation reactions.[2]

-

The Pyridine Ring: The cumulative electron-withdrawing effects of the nitrogen atom and the substituents make the aromatic ring highly electrophilic and thus susceptible to nucleophilic attack.

-

The Halogen Atoms (F and Cl): Positioned at the activated C2 and C4 positions, they serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions.[3][4]

The presence of chlorine and fluorine is particularly noteworthy, as halogenated compounds are prevalent in pharmaceuticals, often enhancing metabolic stability, binding affinity, and bioavailability.[5][6][7] This makes this compound a valuable building block for creating novel therapeutic agents.[8]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1232432-20-0 | [9] |

| Molecular Formula | C₆H₃ClFNO | [1][9] |

| Molecular Weight | 159.55 g/mol | [1][9] |

| Boiling Point | 235.0±35.0 °C (Predicted) | [1][10] |

| Density | 1.444±0.06 g/cm³ (Predicted) | [1][10] |

| Form | Solid | [1][10] |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [1][10] |

Core Reactivity I: Nucleophilic Aromatic Substitution (SNAr)

The primary and most synthetically useful reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr). The pyridine ring's low electron density makes it an excellent electrophile for attack by nucleophiles.[3]

Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[11]

-

Addition: A nucleophile attacks one of the electron-deficient carbons bearing a halogen, breaking the aromaticity of the ring and forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex.

-

Elimination: The aromaticity is restored by the expulsion of the halide leaving group.

A critical consideration is the regioselectivity of the nucleophilic attack. Both the C2-fluoro and the C4-chloro positions are activated by the ring nitrogen. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack. Fluorine's superior electronegativity makes the carbon to which it is attached more electrophilic and thus more susceptible to attack compared to chlorine.[3][11] Consequently, nucleophilic attack preferentially occurs at the C2 position, leading to the displacement of the fluoride ion.

Caption: SNAr mechanism on this compound.

Experimental Protocol: Amination at C2

This protocol describes the selective substitution of the C2-fluorine with a primary amine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and potassium carbonate.

-

Solvent Addition: Add anhydrous DMF to create a stirrable suspension (approx. 0.5 M concentration).

-

Nucleophile Addition: Add benzylamine dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Core Reactivity II: Transformations of the Aldehyde Group

The aldehyde functional group provides a second major axis of reactivity, enabling a wide range of synthetic modifications.

Reduction to Primary Alcohol

The aldehyde can be readily reduced to a primary alcohol, a useful intermediate for etherification or esterification reactions.

Mechanism: This transformation is typically achieved via nucleophilic addition of a hydride ion (H⁻) from a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The hydride attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated during workup to yield the alcohol.[2]

Caption: Experimental workflow for the reduction of the aldehyde.

Oxidation to Carboxylic Acid

Oxidation of the aldehyde yields the corresponding nicotinic acid derivative, a common structural motif in bioactive molecules.

Mechanism: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used. The mechanism generally involves the formation of a hydrate from the aldehyde, which is then oxidized to the carboxylic acid.[2]

Protocol Outline:

-

Dissolve this compound in a suitable solvent (e.g., acetone/water).

-

Cool the solution in an ice bath.

-

Slowly add a solution of KMnO₄ while maintaining the temperature below 10°C.

-

After the addition, allow the reaction to warm to room temperature and stir until the purple color disappears.

-

Filter off the manganese dioxide (MnO₂) byproduct.

-

Acidify the filtrate to precipitate the carboxylic acid product, which can be isolated by filtration.

Condensation Reactions

The aldehyde is an excellent electrophile for condensation reactions with nucleophilic carbon species, such as enolates or active methylene compounds. These reactions are fundamental for C-C bond formation.

Mechanism (Claisen-Schmidt Condensation): In a base-catalyzed Claisen-Schmidt condensation, a base removes an alpha-proton from a ketone (e.g., acetophenone) to form a nucleophilic enolate.[12] This enolate then attacks the carbonyl carbon of this compound. The resulting aldol addition product readily dehydrates under the reaction conditions to form a stable, conjugated α,β-unsaturated ketone (a chalcone derivative).[13][14][15]

Protocol Outline:

-

Dissolve the aldehyde and a ketone (e.g., 4'-methoxyacetophenone) in ethanol.

-

Add an aqueous solution of a strong base (e.g., NaOH) dropwise at room temperature.[16]

-

Stir the mixture vigorously. The product often precipitates out of the solution upon formation.

-

Monitor the reaction by TLC.

-

Isolate the solid product by suction filtration and wash with cold ethanol and water.

-

Recrystallize if necessary to obtain a pure product.

Synthesis

The preparation of this compound itself can be achieved through directed ortho-metalation. A patent describes a method starting from 2-chloro-4-fluoropyridine.[17] In an anaerobic environment, lithium diisopropylamide (LDA), a strong base, deprotonates the pyridine ring regioselectively at the C3 position. The resulting lithiated species is then quenched with an electrophilic formylating agent like N,N-Dimethylformamide (DMF) to install the aldehyde group.[17]

Conclusion: A Versatile Scaffold for Drug Discovery

This compound is a powerful and versatile intermediate for the synthesis of complex heterocyclic molecules. The orthogonality of its reactive sites—the aldehyde group and the C2/C4 positions on the pyridine ring—allows for a stepwise and controlled elaboration of the molecular scaffold. By leveraging nucleophilic aromatic substitution, aldehyde-specific transformations, and modern cross-coupling reactions, chemists can access a vast chemical space. The insights and protocols detailed in this guide serve as a foundational resource for researchers and scientists aiming to utilize this building block in the rational design and development of next-generation pharmaceuticals.

References

- 1. This compound | 1232432-20-0 [amp.chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. This compound - CAS:1232432-20-0 - Sunway Pharm Ltd [3wpharm.com]

- 10. This compound CAS#: 1232432-20-0 [m.chemicalbook.com]

- 11. youtube.com [youtube.com]

- 12. rsc.org [rsc.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Condensation Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde - Google Patents [patents.google.com]

safety, handling, and MSDS for 4-Chloro-2-fluoronicotinaldehyde

An In-depth Technical Guide on the Safety, Handling, and MSDS for 4-Chloro-2-fluoronicotinaldehyde

Introduction to this compound

This compound, with the CAS number 154036-62-1, is a substituted pyridine derivative.[1][2] Its molecular formula is C6H3ClFNO, and it has a molecular weight of 159.55 g/mol .[1][2] This compound is a solid, often appearing brown in color.[3] It serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. While specific applications are diverse, its utility often lies in its reactive aldehyde group and the specific substitution pattern on the pyridine ring, which allows for further chemical modifications. Due to its chemical nature and potential reactivity, a thorough understanding of its safety and handling requirements is paramount for researchers and professionals in drug development and chemical synthesis.

This guide provides a comprehensive overview of the critical safety information, proper handling procedures, and a detailed breakdown of the Material Safety Data Sheet (MSDS) for this compound. The information presented herein is intended to equip laboratory personnel with the knowledge necessary to mitigate risks and ensure a safe working environment.

Section 1: Hazard Identification and Classification

Understanding the hazards associated with a chemical is the first step in safe handling. This compound is classified as a hazardous substance with multiple routes of potential exposure and adverse effects.

GHS Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. For this compound, the following hazard statements are of primary concern:

-

H302: Harmful if swallowed.

-

H310: Fatal in contact with skin.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

-

H410: Very toxic to aquatic life with long lasting effects.

Precautionary Statements

In conjunction with the hazard statements, the following precautionary statements outline the necessary measures to prevent or minimize adverse effects:

-

P261: Avoid breathing dust.

-

P262: Do not get in eyes, on skin, or on clothing.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P272: Contaminated work clothing must not be allowed out of the workplace.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

The severity of the hazards, particularly the "Fatal in contact with skin" classification, underscores the critical importance of stringent adherence to safety protocols.

Section 2: Personal Protective Equipment (PPE) and Exposure Control

Given the significant hazards of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

PPE Selection Workflow

Caption: PPE selection workflow for handling this compound.

Detailed PPE Specifications

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be required for splash hazards. | Prevents contact with the eyes, which can cause serious damage. |

| Skin Protection | Wear fire/flame resistant and impervious clothing.[1] Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) that have been inspected prior to use.[1] | Protects against dermal contact, which can be fatal. Impervious clothing prevents penetration of the chemical. |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4] | Minimizes the risk of inhaling the compound, which can be harmful. |

Expert Insight: The choice of glove material is critical. While nitrile gloves are commonly used, it is essential to consult the glove manufacturer's compatibility charts for specific breakthrough times for halogenated aromatic compounds. Double-gloving is a recommended practice when handling highly toxic substances like this.

Section 3: Safe Handling and Storage Protocols

Proper handling and storage are fundamental to preventing accidents and maintaining the integrity of the compound.

Handling Procedures

-

Work Area: All manipulations of this compound should be performed in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[4]

-

Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[4] Do not breathe dust or vapors.[1]

-

Ignition Sources: Keep the compound away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[5]

-

Hygiene: Do not eat, drink, or smoke in the work area. Wash hands and any exposed skin thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace and must be decontaminated or disposed of properly.

Storage Conditions

-

Container: Store in a tightly closed container in a dry and cool place.[4]

-

Inert Atmosphere: For long-term storage and to maintain purity, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[3]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[5]

Section 4: First-Aid and Emergency Procedures

In the event of exposure or an accident, immediate and appropriate action is crucial. All laboratory personnel should be familiar with these procedures and the location of safety equipment.

Emergency Response Workflow

Caption: Emergency first-aid procedures for this compound exposure.

Detailed First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] Do not use mouth-to-mouth resuscitation.[1]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[1] Call a physician immediately.

-

Eye Contact: Rinse with pure water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Rinse mouth with water.[1] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1]

Accidental Release Measures

In the event of a spill, the primary objectives are to contain the spill, prevent its spread, and protect personnel.

-

Evacuate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]

-

Isolate: Remove all sources of ignition.[1]

-

Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

-

Clean-up: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Adsorbent materials may be used.

-

Decontaminate: Clean the spill area thoroughly.

Section 5: Fire-Fighting and Disposal Considerations

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: The thermal decomposition of this compound can lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and hydrogen chloride gas.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal Considerations

Waste disposal must be conducted in accordance with all applicable federal, state, and local regulations.

-

Waste Classification: This material may be classified as a hazardous waste.

-

Disposal Method: Dispose of the contents and container to an approved waste disposal plant. Do not allow the product to be released into the environment.[1]

Section 6: Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C6H3ClFNO |

| Molecular Weight | 159.55 g/mol [2] |

| Appearance | Brown solid[3] |

| Storage Temperature | 2-8°C under inert gas[3] |

| pKa | -0.51 ± 0.10 (Predicted)[3] |

Section 7: Toxicological and Ecological Information

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[5] However, the available GHS classifications indicate significant acute toxicity.

-

Acute Toxicity: Harmful if swallowed and fatal in contact with skin.

-

Skin Corrosion/Irritation: Causes skin irritation and may cause an allergic skin reaction.

-

Serious Eye Damage/Irritation: Causes serious eye damage.

Ecological Information

-

Ecotoxicity: This compound is classified as very toxic to aquatic life with long-lasting effects.

Conclusion

This compound is a valuable research chemical that presents significant health and environmental hazards. A comprehensive understanding of its properties and strict adherence to the safety protocols outlined in this guide are essential for its safe use in a laboratory setting. Researchers and drug development professionals must prioritize safety through the consistent use of appropriate personal protective equipment, proper handling and storage techniques, and a thorough knowledge of emergency procedures. By integrating these practices into all workflows, the risks associated with this compound can be effectively managed, ensuring a safe and productive research environment.

References

A Technical Guide to 4-Chloro-2-fluoronicotinaldehyde for Advanced Pharmaceutical Research

This guide provides an in-depth technical overview of 4-Chloro-2-fluoronicotinaldehyde, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its commercial availability, synthesis, and critical applications, with a focus on the underlying chemical principles that make it a valuable reagent in the synthesis of complex molecular architectures.

Introduction: The Strategic Importance of Halogenated Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs.[1][2] The strategic incorporation of halogen atoms, such as chlorine and fluorine, onto this heterocyclic core profoundly influences a molecule's physicochemical and pharmacokinetic properties.[3][4] Chlorine can enhance binding interactions and metabolic stability, while fluorine is often employed to modulate pKa, improve cell permeability, and block metabolic degradation.[3][4] this compound (CAS No. 1232432-20-0) is a trifunctional reagent that combines the directing and reactivity-modulating effects of these halogens with the versatile synthetic handle of an aldehyde group. This unique combination makes it a highly sought-after intermediate in the construction of novel bioactive compounds.

Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1232432-20-0 | --INVALID-LINK-- |

| Molecular Formula | C₆H₃ClFNO | --INVALID-LINK-- |

| Molecular Weight | 159.55 g/mol | --INVALID-LINK-- |

| Boiling Point | 235.0±35.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.444±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Storage | Inert atmosphere, 2-8°C | --INVALID-LINK-- |

Commercial Availability and Suppliers

This compound is available from a number of specialized chemical suppliers. When sourcing this reagent, it is crucial to consider purity, available quantities, and the supplier's quality control documentation. Below is a table of representative suppliers.

| Supplier | Product Name | Purity/Specification |

| --INVALID-LINK-- | This compound | Inquire |

| --INVALID-LINK-- | This compound | Inquire |

| --INVALID-LINK-- | This compound | Inquire |

Note: Availability and specifications are subject to change. Please consult the supplier's website for the most current information.

Synthesis of this compound: A Plausible Synthetic Route

The synthesis of this compound can be achieved through a directed ortho-metalation (DoM) strategy, a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings.[5][6][7][8] This approach leverages the directing ability of the fluorine atom to introduce the aldehyde group at the C3 position of the pyridine ring.

The proposed synthetic pathway begins with the readily available starting material, 4-chloro-2-fluoropyridine. The fluorine atom at the 2-position acts as a directing group, facilitating the deprotonation of the adjacent C3 position by a strong lithium base, such as lithium diisopropylamide (LDA). The resulting lithiated intermediate is then quenched with an electrophilic formylating agent, like N,N-dimethylformamide (DMF), to yield the target aldehyde.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis via Directed ortho-Metalation

This protocol is a representative procedure based on established methodologies for the ortho-formylation of halo-pyridines.[9]

Materials:

-

4-Chloro-2-fluoropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi)

-

Diisopropylamine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). To this, add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

-

ortho-Lithiation: To the freshly prepared LDA solution, add a solution of 4-chloro-2-fluoropyridine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise to the reaction mixture at -78 °C. The addition should be slow to control the exothermic reaction.

-

Quenching and Workup: After stirring for an additional hour at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Applications in Drug Discovery: A Versatile Synthetic Intermediate

The trifunctional nature of this compound provides medicinal chemists with a versatile platform for molecular elaboration.

-

The Aldehyde Group: This functional group is a gateway to a multitude of chemical transformations, including reductive amination to form substituted amines, Wittig reactions to generate alkenes, and condensation reactions to build heterocyclic rings.

-

The 4-Chloro Substituent: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) and is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10][11][12][13] This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position, enabling the exploration of structure-activity relationships (SAR).

-

The 2-Fluoro Substituent: The fluorine atom at the 2-position enhances the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution at the 4-position. It also serves as a key modulator of the compound's electronic properties and can block potential sites of metabolic oxidation.

Caption: Key reaction pathways for this compound.

Exemplary Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[14][15] In the context of this compound, this reaction allows for the selective substitution of the chlorine atom at the 4-position.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid